![molecular formula C21H22FN3O3S B3011073 N-(2-乙氧基苯基)-4-((6-氟苯并[d]噻唑-2-基)氧基)哌啶-1-甲酰胺 CAS No. 1286712-21-7](/img/structure/B3011073.png)

N-(2-乙氧基苯基)-4-((6-氟苯并[d]噻唑-2-基)氧基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

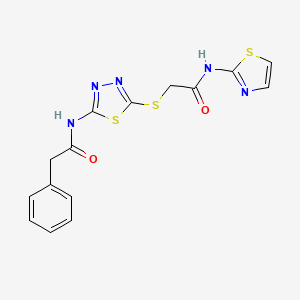

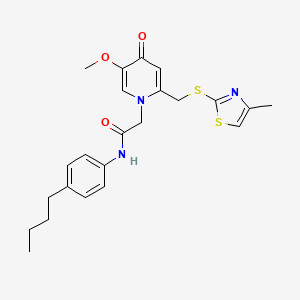

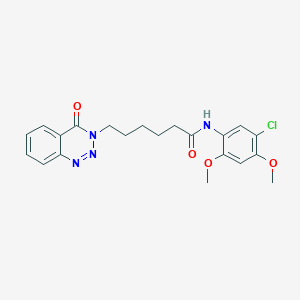

The compound N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide is a chemical entity that appears to be related to various synthesized compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as thiazole, piperidine, and fluorobenzene rings are common in the literature, suggesting that this compound may also possess interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic building blocks. For instance, the synthesis of thiazole-based fluorophores involves the use of thioamides and various moieties to achieve the desired fluorescent properties . Similarly, the synthesis of N-aryl piperazine derivatives includes cyclization, treatment with isoamylnitrite and diiodomethane, and further reactions with arylisocyanates or arylisothiocyanates . These methods indicate that the synthesis of N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide would likely involve a complex sequence of reactions, possibly including cyclization, halogenation, and amide formation.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks often includes aromatic systems, heterocycles, and amide linkages, which are crucial for their biological activity. The presence of a thiazole ring is a common feature in these molecules, which is known for its role in binding to biological targets . The fluorobenzene moiety, as seen in the synthesis of benzisoxazole amides , suggests that the compound may also exhibit certain electronic characteristics conducive to biological interactions.

Chemical Reactions Analysis

Compounds with thiazole and piperidine structures are often involved in various chemical reactions. For example, the thiazole ring can participate in nucleophilic substitution reactions, and the piperidine ring can be involved in reactions with acid chlorides to form amides . The presence of a fluorine atom on the aromatic ring can influence the reactivity of the compound, making it a potential candidate for further functionalization or as a key intermediate in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic systems and heteroatoms can lead to solvatochromism and fluorescence, as observed in the synthesized fluorescent dyes . The electronic properties of the fluorine atom and the thiazole ring can contribute to the compound's overall polarity, solubility, and stability. These properties are essential for the compound's potential application as a biological agent, as they determine its behavior in different environments and its interaction with biological targets .

科学研究应用

噻唑-哌啶杂合类似物

- 应用:作为结核分枝杆菌 GyrB 抑制剂进行研究。

- 发现:某些类似物,如乙基-4-(4-((4-氟苄基)氨基)哌啶-1-基)-2-苯基噻唑-5-甲酸酯,对结核分枝杆菌表现出有希望的活性,且细胞毒性最小。

- 来源:Jeankumar 等人,2013 年,欧洲药理学杂志。

用于 PET 放射性示踪剂的合成

- 应用:开发用于研究 CB1 大麻素受体的 PET 放射性示踪剂。

- 发现:证明了合成放射性标记化合物以潜在用于脑成像的可行性。

- 来源:Katoch-Rouse 和 Horti,2003 年,标记化合物和放射性药物杂志。

食欲素-1 受体机制

- 应用:检查食欲素-1 受体机制在强迫性食物摄入中的作用。

- 发现:在食欲素-1 受体上的选择性拮抗作用可能是暴饮暴食和其他饮食失调的新型药理学治疗方法。

- 来源:Piccoli 等人,2012 年,神经精神药理学。

取代的 2-氨基苯并噻唑的抗菌研究

- 应用:研究取代的 N-(苯并[d]噻唑-2-基)乙酰胺衍生物的抗菌活性。

- 发现:鉴定出对耐甲氧西林金黄色葡萄球菌 (MRSA) 具有良好活性的化合物。

- 来源:Anuse 等人,2019 年,当前计算机辅助药物设计。

属性

IUPAC Name |

N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3S/c1-2-27-18-6-4-3-5-16(18)23-20(26)25-11-9-15(10-12-25)28-21-24-17-8-7-14(22)13-19(17)29-21/h3-8,13,15H,2,9-12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCKFHCRGUMLRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3010993.png)

![1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one](/img/structure/B3010997.png)

![1-Adamantanyl-2-[3-(adamantanylcarbonyl)-4,4-dimethyl(1,3-oxazolidin-2-ylidene)]ethan-1-one](/img/structure/B3010999.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B3011005.png)